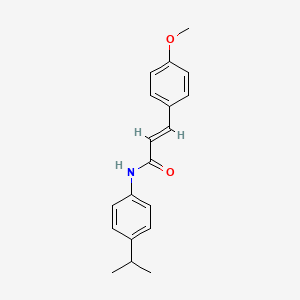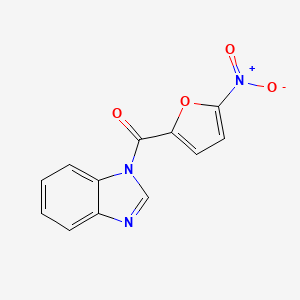![molecular formula C16H13FN4OS B5694890 2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTA belongs to the class of triazole-based compounds, which have been extensively studied for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of FPTA involves the inhibition of Akt signaling pathway through the binding to the PH domain of Akt, which results in the inhibition of downstream signaling cascades. This leads to the suppression of cell survival and proliferation, which is crucial for cancer cell growth. FPTA also activates the AMPK pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPTA have been extensively studied in vitro and in vivo. FPTA has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. FPTA has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative disorders. Additionally, FPTA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPTA in lab experiments include its high potency, selectivity, and specificity towards the Akt signaling pathway. FPTA has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, the limitations of using FPTA in lab experiments include its stability and solubility issues, which can affect its efficacy and reproducibility.
Direcciones Futuras
Several future directions for FPTA research include the development of FPTA derivatives with improved pharmacological properties and the exploration of its therapeutic potential in other diseases. FPTA has also been studied for its potential use as a diagnostic tool for cancer and other diseases, and further research is needed to validate its diagnostic efficacy. Additionally, the combination of FPTA with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of FPTA involves a multi-step process that starts with the reaction of 2-fluorobenzonitrile with phenylhydrazine, followed by the reaction with thioacetic acid. The final product is obtained after the reaction with triazole and subsequent purification steps. The synthesis of FPTA has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
FPTA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, FPTA has been shown to inhibit the growth of cancer cells by targeting the Akt signaling pathway, which is involved in cell survival and proliferation. FPTA has also been studied for its anti-inflammatory properties and its ability to regulate glucose metabolism in diabetic animal models.
Propiedades
IUPAC Name |
2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15-19-20-16(23-10-14(18)22)21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIEZGEQOCGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)




![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
